molecular formula C11H15N3O B1481562 (6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol CAS No. 2098026-62-9

(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Cat. No.: B1481562
CAS No.: 2098026-62-9
M. Wt: 205.26 g/mol
InChI Key: PROXPQNYYQHAHT-UHFFFAOYSA-N
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Description

(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is a chemical compound built on the imidazo[1,2-b]pyrazole scaffold, a fused heterobicyclic system of significant interest in medicinal chemistry and drug discovery . This specific scaffold is recognized for its noteworthy pharmacological potential and is an attractive synthetic target for developing new therapeutic agents . The imidazo[1,2-b]pyrazole core can be efficiently synthesized via multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, which allows for the rapid generation of diverse libraries for biological screening . While the specific research applications of this exact compound are still being explored, compounds based on the imidazo[1,2-b]pyrazole structure and related heterocycles like imidazole and benzimidazole have demonstrated a wide array of biological activities in scientific literature. These activities include antiviral , anti-inflammatory , antidiabetic , and potent anticancer effects through the inhibition of cancer cell growth . Furthermore, the broader class of imidazole-containing compounds is known to interact with various biopolymers in living systems, such as proteins and enzymes, making them valuable tools for probing biological mechanisms . The presence of the methanol functional group in this compound provides a handle for further chemical modification, enabling researchers to synthesize derivatives and explore structure-activity relationships (SAR). This compound is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

(6-cyclobutyl-1-methylimidazo[1,2-b]pyrazol-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-13-5-6-14-11(13)9(7-15)10(12-14)8-3-2-4-8/h5-6,8,15H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROXPQNYYQHAHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=C(C(=N2)C3CCC3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Imidazo[1,2-b]pyrazole Formation

The imidazo[1,2-b]pyrazole scaffold is commonly synthesized via condensation reactions between appropriately substituted pyrazole derivatives and imidazole precursors. Cyclization is often facilitated under acidic or basic catalysis, depending on the substituents.

Introduction of Cyclobutyl Group

The cyclobutyl substituent at the 6-position is introduced through nucleophilic substitution or cross-coupling reactions using cyclobutyl halides or cyclobutyl organometallic reagents. The choice of method depends on the availability of starting materials and the sensitivity of other functional groups.

Hydroxymethyl Group Installation

The hydroxymethyl group at the 7-position can be introduced by:

  • Direct hydroxymethylation using formaldehyde derivatives.
  • Reduction of corresponding aldehyde intermediates.
  • Functional group interconversion from chloromethyl precursors.

For example, chloromethyl intermediates such as 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride have been synthesized by treating 1-methyl-2-hydroxymethyl imidazole with thionyl chloride under controlled conditions (0 °C to reflux), yielding chloromethyl derivatives in 78-95% yield depending on the procedure specifics.

N-Methylation

Methylation at the N-1 position is typically achieved by methyl iodide or methyl sulfate treatment under basic conditions, ensuring selective alkylation without affecting other nucleophilic sites.

Representative Experimental Procedures

Step Reagents/Conditions Yield (%) Notes
Hydroxymethylation Formaldehyde, base catalyst 70-85 Controlled pH to avoid overalkylation
Chloromethylation Thionyl chloride, diethyl ether, 0 °C to reflux 78-95 Cooling to 0 °C initially, then reflux for 15-30 min
Cyclobutyl substitution Cyclobutyl halide, Pd-catalyst (if cross-coupling) 60-80 Inert atmosphere recommended
N-Methylation Methyl iodide, base (e.g., K2CO3) 80-90 Selective methylation at N-1

These yields and conditions are adapted from analogous imidazole and imidazopyrazole derivatives preparation reported in literature and patent filings.

Analytical and Purification Techniques

Research Findings and Optimization

  • The chloromethylation step using thionyl chloride is critical and requires precise temperature control to maximize yield and minimize side reactions such as over-chlorination or decomposition.
  • Cyclobutyl substitution benefits from palladium-catalyzed cross-coupling techniques, which provide better regioselectivity and milder conditions compared to direct nucleophilic substitution.
  • Methylation at N-1 is highly efficient under mild basic conditions, avoiding quaternization or multiple alkylations.
  • The overall synthetic route is optimized to balance yield, purity, and scalability, important for pharmaceutical development.

Summary Table of Key Preparation Steps

Preparation Step Key Reagents/Conditions Yield Range (%) Critical Parameters
Imidazo[1,2-b]pyrazole core formation Condensation, cyclization 60-85 Catalyst choice, temperature
Cyclobutyl group introduction Cyclobutyl halide, Pd catalyst 60-80 Inert atmosphere, reaction time
Hydroxymethyl installation Formaldehyde or chloromethylation 78-95 Temperature control, solvent
N-Methylation Methyl iodide, base 80-90 Base strength, reaction time

Chemical Reactions Analysis

Types of Reactions

(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol: can undergo various chemical reactions, including:

  • Oxidation: : The methanol group can be oxidized to form a carboxylic acid derivative.

  • Reduction: : The compound can be reduced to remove oxygen-containing functional groups.

  • Substitution: : The hydrogen atoms on the imidazole and pyrazole rings can be substituted with various groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired functional group.

Major Products Formed

  • Oxidation: : The major product is typically a carboxylic acid derivative.

  • Reduction: : The major product is often a reduced form of the compound, such as an alcohol or amine.

  • Substitution: : The major products depend on the specific nucleophile or electrophile used in the reaction.

Scientific Research Applications

(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may exhibit biological activity, making it useful in drug discovery and development.

  • Medicine: : It could be investigated for its therapeutic potential in treating various diseases.

  • Industry: : Its unique chemical properties may make it valuable in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which (6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The compound may interact with these targets through binding or inhibition, leading to biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

  • Cyclobutyl vs.
  • Hydroxymethyl (-CH2OH) vs. Carboxamide/Carbonyl : The -CH2OH group enhances polarity and H-bonding capacity relative to carboxamide (9a) or ketone (9b) substituents, which may influence solubility and membrane permeability .
  • Methyl vs.

Physicochemical Properties

  • Melting Points : Compounds with carboxamide groups (e.g., 9a, 208–210°C) exhibit higher melting points due to intermolecular H-bonding, whereas the target compound’s melting point is unreported but likely lower due to the -CH2OH group’s weaker self-association .
  • Lipophilicity : Ester derivatives (e.g., ethyl carboxylate in ) are more lipophilic than the target compound, which may limit their bioavailability despite favorable membrane penetration .

Biological Activity

The compound (6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article focuses on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H13N3OC_{10}H_{13}N_3O with a molecular weight of approximately 175.23 g/mol. The compound features a cyclobutyl group and an imidazo[1,2-b]pyrazole core, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It has been observed to:

  • Inhibit Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis .
  • Modulate Cell Signaling Pathways : It influences pathways like MAPK/ERK, which are essential for cell proliferation and differentiation .
  • Pro-apoptotic Effects : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells by inhibiting critical pathways such as FLT3 and BCR-ABL .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity IC50 Value (µM) Target/Mechanism
Enzymatic Inhibition0.03 - 0.11Pim Kinases (Pim-1, Pim-2, Pim-3)
MAPK/ERK Pathway ModulationVariesCell Proliferation
Apoptosis InductionVariesFLT3 and BCR-ABL Pathways

Case Studies

Several studies have explored the biological activity of related compounds within the imidazo[1,2-b]pyrazole family:

  • Pim Kinase Inhibition : Research indicates that compounds similar to this compound exhibit potent inhibition against Pim kinases with IC50 values as low as 0.03 nM, demonstrating significant potential for cancer therapy .
  • Cell Line Studies : In vitro studies on various cancer cell lines have shown that derivatives of imidazo[1,2-b]pyrazole can effectively inhibit cell growth, with IC50 values ranging from 25.3 nM to over 77 nM across different lines .
  • Structure-Activity Relationship (SAR) : SAR studies indicate that modifications to the cyclobutyl group can enhance the potency of these compounds against specific targets. For instance, replacing ethyl groups with cyclobutyl groups has been shown to improve inhibitory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 2
(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.